1-Cyclopropyl-3-(3-methylphenyl)piperazine

Descripción general

Descripción

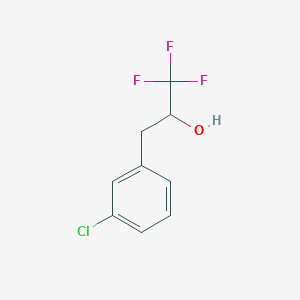

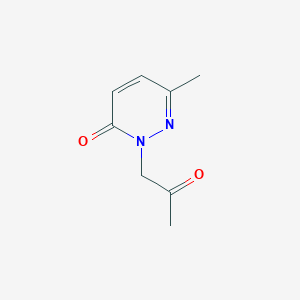

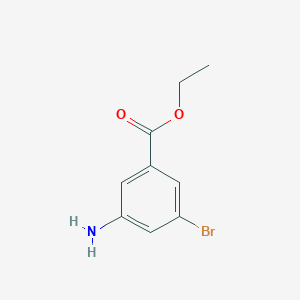

1-Cyclopropyl-3-(3-methylphenyl)piperazine is a chemical compound used in scientific research. It has diverse applications, including drug discovery and development, as well as investigating biological processes. The molecular formula of this compound is C14H20N2 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Cyclopropyl-3-(3-methylphenyl)piperazine is 216.32 . The molecular formula is C14H20N2 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

- A study synthesized derivatives of quinolone, including 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[various piperazinyl] compounds, and assessed their antimicrobial activities against both gram-positive and gram-negative bacteria as well as fungi (Patel, Patel, & Chauhan, 2007).

Anticancer and Antituberculosis Studies

- Research into 1-(4-Chlorophenyl) cyclopropyl piperazine derivatives found some compounds exhibiting significant anticancer and antituberculosis activities, with one compound showing both (Mallikarjuna, Padmashali, & Sandeep, 2014).

Radiotracer Applications in Oncology

- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine were designed with reduced lipophilicity, potentially useful as positron emission tomography radiotracers in oncology (Abate et al., 2011).

Antibacterial Biofilm and Enzyme Inhibition

- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers were synthesized, showing potent antibacterial efficacy against various strains and significant biofilm inhibition activities, with some compounds also inhibiting the MurB enzyme, important in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

- A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Photostability Studies

- The photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions was investigated, showing low-efficiency substitution reactions upon irradiation, which is relevant for understanding the stability of pharmaceuticals under light exposure (Mella, Fasani, & Albini, 2001).

Safety And Hazards

1-Methyl-3-phenylpiperazine, a related compound, is classified as having acute toxicity when swallowed (Category 3, H301), causing severe skin burns and eye damage (Category 1B, H314; Category 1, H318) . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

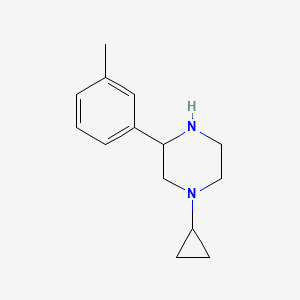

1-cyclopropyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11-3-2-4-12(9-11)14-10-16(8-7-15-14)13-5-6-13/h2-4,9,13-15H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNTZZCAUCUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(3-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)